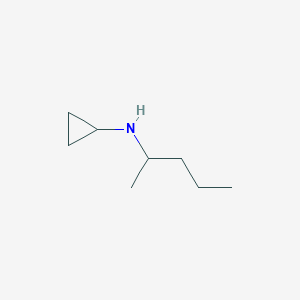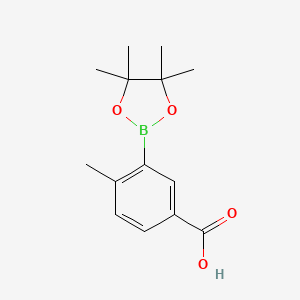
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Vue d'ensemble
Description
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, also known by other names such as Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate , 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid Methyl Ester , and 4-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester , is a chemical compound with the molecular formula C₁₄H₁₉BO₄ . It is a white to nearly white powder or crystalline substance .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, typically a boronic acid derivative and an aryl halide, under suitable conditions. The boronic acid moiety provides a versatile handle for further functionalization, making it valuable in organic synthesis. Detailed synthetic routes and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid consists of a benzoic acid core substituted with a boron-containing group. The tetramethyl-1,3,2-dioxaborolan-2-yl moiety is attached to the aromatic ring. The specific arrangement of atoms and bond angles can be visualized using molecular modeling software or crystallographic data .
Chemical Reactions Analysis
This compound participates in various chemical reactions due to its boronic acid functionality. Some notable reactions include Suzuki-Miyaura cross-coupling reactions, where it serves as a boron source to form C-C bonds. Additionally, it can undergo esterification, hydrolysis, and other transformations. Researchers have explored its reactivity in diverse contexts, and these findings are documented in scientific literature .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, including derivatives of benzoic acid, are primarily used in the field of organic synthesis and structural analysis. For instance, Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its related compounds through a substitution reaction. The structures of these compounds were confirmed using various spectroscopic techniques and X-ray diffraction, and further analyzed using density functional theory (DFT) (Huang et al., 2021). Similarly, Wu et al. (2021) conducted a study on similar compounds, emphasizing the consistency between DFT optimized molecular structures and X-ray crystallography results (Wu et al., 2021).
Chemical Synthesis and Modification
In the field of chemical synthesis, compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are utilized for various modifications and syntheses. Takagi and Yamakawa (2013) investigated syntheses of these compounds through Pd-catalyzed borylation of arylbromides, demonstrating a method effective in the borylation of arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013). Wang and Franz (2018) modified aroylhydrazone prochelators with the compound to enhance hydrolytic stability and cytoprotection against oxidative stress, showing its potential in medicinal chemistry (Wang & Franz, 2018).
Spectroscopy and Material Studies
These compounds are also significant in spectroscopy and material studies. Liao et al. (2022) focused on the synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole for potential applications in material sciences (Liao et al., 2022). Hyman and Franz (2012) developed boronic ester-based fluorescent prochelators, demonstrating the application of these compounds in fluorescence microscopy studies (Hyman & Franz, 2012).
Pharmaceutical and Biological Applications
In pharmaceutical and biological research, derivatives of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid have been studied for their potential therapeutic applications. For example, Das et al. (2011) synthesized boron-containing derivatives for evaluation as potential HGF-mimetic agents, indicating the compound's relevance in drug discovery and medicinal chemistry (Das, Tang, & Sanyal, 2011).
Safety And Hazards
As with any chemical compound, safety precautions should be observed. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Avoid inhalation, skin contact, and ingestion. Proper protective equipment and ventilation are essential when working with this substance .
Orientations Futures
Research on 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid continues to explore its applications in organic synthesis, materials science, and medicinal chemistry. Investigating its potential as a building block for novel compounds or as a reagent in specific reactions could yield exciting developments .
Propriétés
IUPAC Name |
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZCHODXFJYVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582075 | |
| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
CAS RN |
515131-35-8 | |
| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



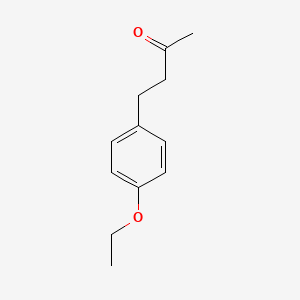
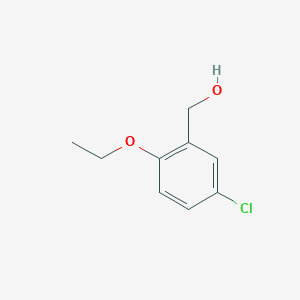
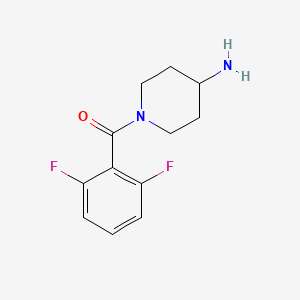
![[2-(Tetrahydro-2-furanylmethoxy)-3-pyridinyl]methanamine](/img/structure/B1369366.png)
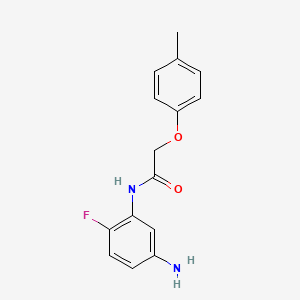
![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)
![4-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline](/img/structure/B1369374.png)
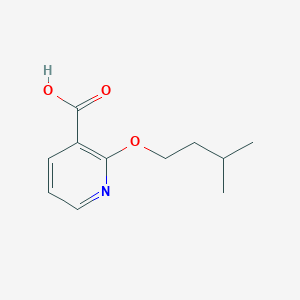
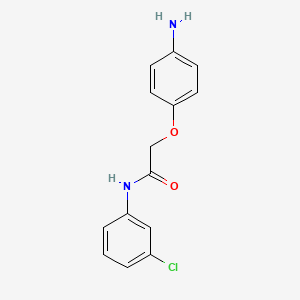
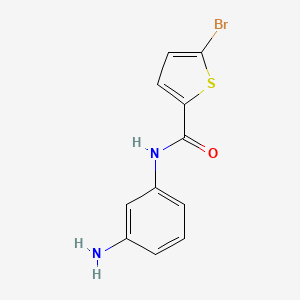
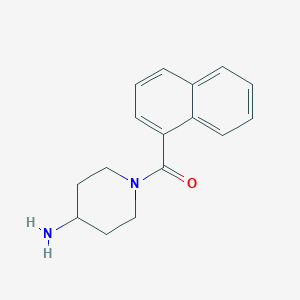
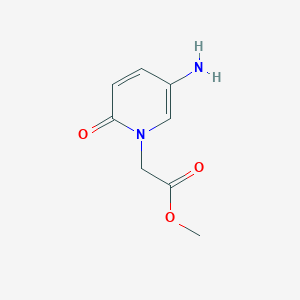
![1-[3-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B1369386.png)
